molecular formula C19H17NO3 B2566451 (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acrylamide CAS No. 1799254-88-8

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acrylamide

Cat. No.: B2566451
CAS No.: 1799254-88-8
M. Wt: 307.349
InChI Key: HZBRTVJAQFIEAS-CMDGGOBGSA-N
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Description

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acrylamide is an organic compound that features a furan ring, a naphthalene moiety, and an acrylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acrylamide typically involves the following steps:

    Formation of the acrylamide backbone: This can be achieved by reacting acryloyl chloride with an appropriate amine under basic conditions.

    Introduction of the furan ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a furan-containing precursor.

    Attachment of the naphthalene moiety: The naphthalene group can be attached via a nucleophilic substitution reaction or through a Friedel-Crafts acylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The acrylamide group can be reduced to form the corresponding amine.

    Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acrylamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and naphthalene moieties can engage in π-π stacking interactions, while the acrylamide group can form covalent bonds with nucleophilic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-3-yl)-N-(2-hydroxyethyl)acrylamide: Lacks the naphthalene moiety, which may result in different biological activity and physical properties.

    (E)-3-(furan-3-yl)-N-(2-hydroxy-2-phenylethyl)acrylamide: Contains a phenyl group instead of a naphthalene moiety, which may affect its reactivity and interactions with molecular targets.

Uniqueness

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acrylamide is unique due to the combination of the furan, naphthalene, and acrylamide groups

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c21-18(12-20-19(22)9-8-14-10-11-23-13-14)17-7-3-5-15-4-1-2-6-16(15)17/h1-11,13,18,21H,12H2,(H,20,22)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBRTVJAQFIEAS-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C=CC3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)/C=C/C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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